molecular formula C12H10Cl2N2O2S B11172189 2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B11172189
M. Wt: 317.2 g/mol
InChI Key: IMNYDJXLPRMHSZ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by the presence of two chlorine atoms and a methylpyridinyl group attached to the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and 5-methyl-2-aminopyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,5-dichlorobenzenesulfonyl chloride is added dropwise to a solution of 5-methyl-2-aminopyridine in an appropriate solvent like dichloromethane or acetonitrile. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzenesulfonamides.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinamides.

Scientific Research Applications

2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2,5-dichloro-N-(5-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-2-5-12(15-7-8)16-19(17,18)11-6-9(13)3-4-10(11)14/h2-7H,1H3,(H,15,16)

InChI Key

IMNYDJXLPRMHSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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